molecular formula C19H19Cl3N2O3S B3554572 N-(4-chlorobenzyl)-1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinecarboxamide

N-(4-chlorobenzyl)-1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinecarboxamide

Cat. No. B3554572
M. Wt: 461.8 g/mol
InChI Key: GLRUMOFGPMFMPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorobenzyl)-1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinecarboxamide, also known as ML204, is a small molecule inhibitor that has been extensively studied for its potential use in treating various diseases. This compound was first synthesized in 2009 by researchers at Emory University, and has since been the subject of numerous scientific studies. In

Mechanism of Action

N-(4-chlorobenzyl)-1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinecarboxamide works by selectively inhibiting the Kv7.2/7.3 potassium channel, which is expressed in neurons throughout the brain and plays a critical role in regulating neuronal excitability. By inhibiting this channel, this compound can reduce neuronal excitability and potentially treat diseases characterized by hyperexcitability, such as epilepsy and neuropathic pain.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including reducing neuronal excitability, increasing seizure threshold, and reducing pain sensitivity. It has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(4-chlorobenzyl)-1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinecarboxamide is its selectivity for the Kv7.2/7.3 potassium channel, which allows researchers to investigate the specific role of this channel in disease states. However, one limitation of this compound is its relatively short half-life, which can make it difficult to use in certain experimental settings.

Future Directions

There are a number of future directions for research on N-(4-chlorobenzyl)-1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinecarboxamide and its potential therapeutic applications. One area of focus is the development of more potent and selective Kv7.2/7.3 inhibitors. Another area of interest is the investigation of this compound's potential use in treating other diseases characterized by hyperexcitability, such as tinnitus and anxiety disorders. Additionally, researchers are exploring the use of this compound in combination with other drugs to enhance its therapeutic efficacy.

Scientific Research Applications

N-(4-chlorobenzyl)-1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinecarboxamide has been studied extensively for its potential use in treating various diseases, including epilepsy, neuropathic pain, and hypertension. It has been shown to be a potent and selective inhibitor of the Kv7.2/7.3 potassium channel, which plays a critical role in regulating neuronal excitability. This compound has been used in both in vitro and in vivo studies to investigate the role of Kv7.2/7.3 channels in disease states and to identify potential therapeutic targets.

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-1-(2,5-dichlorophenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl3N2O3S/c20-15-3-1-13(2-4-15)12-23-19(25)14-7-9-24(10-8-14)28(26,27)18-11-16(21)5-6-17(18)22/h1-6,11,14H,7-10,12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLRUMOFGPMFMPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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